molecular formula C9H17FN2O2 B3075686 (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester CAS No. 1033718-89-6

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

Cat. No.: B3075686
CAS No.: 1033718-89-6
M. Wt: 204.24 g/mol
InChI Key: BZSDDSIFAGBZLT-RQJHMYQMSA-N
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Description

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a fluorinated pyrrolidine ring and a carbamic acid ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester typically involves several key steps. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Carbamate Formation: The carbamic acid tert-butyl ester group is introduced through a reaction with tert-butyl chloroformate and a suitable amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The carbamic acid ester group may also play a role in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid methyl ester
  • (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid ethyl ester
  • (3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid isopropyl ester

Uniqueness

(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester is unique due to its specific ester group, which can influence its solubility, stability, and reactivity compared to other similar compounds. The tert-butyl ester group provides steric hindrance, potentially affecting its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-fluoropyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZSDDSIFAGBZLT-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501134718
Record name Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169750-42-9
Record name Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=169750-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, [(3R,4S)-4-fluoro-3-pyrrolidinyl]-, 1,1-dimethylethyl ester, rel-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501134718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 2
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 3
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 4
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 5
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Reactant of Route 6
(3S,4R)-(4-Fluoro-pyrrolidin-3-yl)-carbamic acid tert-butyl ester

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